Tert-butyl 7-iodo-6-methyl-2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate
Description
Tert-butyl 7-iodo-6-methyl-2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate is a heterocyclic compound that contains an imidazo[1,2-b]pyrazole core
Properties
Molecular Formula |
C11H16IN3O2 |
|---|---|
Molecular Weight |
349.17 g/mol |
IUPAC Name |
tert-butyl 7-iodo-6-methyl-2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate |
InChI |
InChI=1S/C11H16IN3O2/c1-7-8(12)9-14(5-6-15(9)13-7)10(16)17-11(2,3)4/h5-6H2,1-4H3 |
InChI Key |
LGXXSSZQDKKBEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCN(C2=C1I)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-iodo-6-methyl-2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate typically involves the construction of the imidazo[1,2-b]pyrazole core followed by the introduction of the tert-butyl ester and iodine substituents. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the imidazo[1,2-b]pyrazole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-iodo-6-methyl-2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the oxidation state of the iodine or other functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride (LiAlH4) can be used.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could produce biaryl or alkyne-linked products.
Scientific Research Applications
Tert-butyl 7-iodo-6-methyl-2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be employed in the study of biological pathways and mechanisms, especially those involving heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and methodologies.
Mechanism of Action
The mechanism of action of tert-butyl 7-iodo-6-methyl-2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine substituent can influence the compound’s binding affinity and selectivity, while the tert-butyl ester group can affect its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole, share some structural similarities.
Pyrazole Derivatives: Compounds like celecoxib and pyrazole itself are related due to the presence of the pyrazole ring.
Uniqueness
Tert-butyl 7-iodo-6-methyl-2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate is unique due to the combination of the imidazo[1,2-b]pyrazole core with the tert-butyl ester and iodine substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
